2,3',4',5'-Tetrachlorobiphenyl

概要

説明

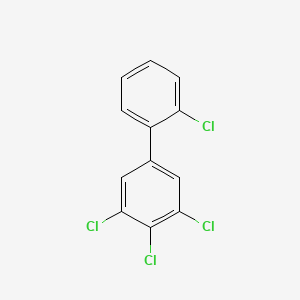

2,3’,4’,5’-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl (PCB) family, which consists of biphenyl molecules with multiple chlorine atoms attached. These compounds are known for their environmental persistence and potential health impacts. 2,3’,4’,5’-Tetrachlorobiphenyl, specifically, is a tetrachlorinated biphenyl with chlorine atoms at the 2, 3’, 4’, and 5’ positions on the biphenyl structure .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’,4’,5’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the biphenyl ring .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,3’,4’,5’-Tetrachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health concerns associated with PCBs, their production has been largely discontinued in many countries .

化学反応の分析

Types of Reactions

2,3’,4’,5’-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:

Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the biphenyl structure, typically under anaerobic conditions.

Common Reagents and Conditions

Reductive Dechlorination: Common reagents include electron donors such as elemental iron or fatty acids.

Major Products Formed

科学的研究の応用

Environmental Chemistry

Persistence and Degradation Pathways

TCB is known for its resistance to degradation in the environment. Research has focused on understanding its persistence in various matrices such as soil, water, and sediments. Studies indicate that TCB undergoes degradation primarily through microbial processes, including:

- Anaerobic Reductive Dechlorination : This process involves the removal of chlorine atoms under anaerobic conditions, leading to less chlorinated biphenyls.

- Aerobic Oxidative Degradation : In the presence of oxygen, TCB can be broken down into simpler compounds through oxidation reactions.

Case Study : A study conducted on contaminated sediments revealed that specific microbial communities could effectively degrade TCB and other PCBs, highlighting the potential for bioremediation strategies in polluted environments .

Toxicology

Health Impacts

TCB has been implicated in various toxicological studies due to its endocrine-disrupting properties and potential carcinogenic effects. The compound interacts with estrogen receptors, leading to disruptions in hormonal balance which can result in reproductive and developmental issues.

- Endocrine Disruption : TCB has been shown to inhibit the expression of circadian rhythm genes such as PER1, which could contribute to metabolic disorders and other health issues.

- Carcinogenic Potential : Epidemiological studies have linked PCB exposure, including TCB, to increased risks of liver cancer and other malignancies .

Table 1: Summary of Toxicological Effects of TCB

| Effect | Description |

|---|---|

| Endocrine Disruption | Alters hormone levels and disrupts reproductive health |

| Carcinogenicity | Associated with increased cancer risk in exposed populations |

| Bioaccumulation | Accumulates in fatty tissues leading to long-term exposure effects |

Bioremediation

Microbial Degradation

Research into bioremediation techniques has identified specific microbial strains capable of degrading TCB. For example, certain fungi like Ceriporia sp. have shown promise in breaking down highly chlorinated biphenyls into less harmful substances.

- Bioremediation Case Study : A laboratory study demonstrated that Ceriporia sp. could effectively degrade TCB under controlled conditions, producing non-toxic metabolites such as benzoic acid . This finding suggests that bioremediation could be a viable strategy for cleaning up PCB-contaminated sites.

Analytical Methods

Detection Techniques

Advancements in analytical chemistry have improved the detection of TCB in environmental samples. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to quantify TCB levels in water and soil samples.

- Innovative Methods : Full Evaporative Vacuum Extraction (FEVE) combined with GC-MS has been shown to effectively detect TCB in various environmental matrices with high sensitivity .

作用機序

2,3’,4’,5’-Tetrachlorobiphenyl exerts its effects through several mechanisms:

Endocrine Disruption: It can disrupt the endocrine system by mimicking or interfering with the action of hormones.

類似化合物との比較

2,3’,4’,5’-Tetrachlorobiphenyl is similar to other polychlorinated biphenyls in terms of its chemical structure and environmental persistence. its specific chlorine substitution pattern gives it unique properties:

生物活性

2,3',4',5'-Tetrachlorobiphenyl (TCB) is a member of the polychlorinated biphenyl (PCB) family, characterized by its molecular formula . This compound consists of two benzene rings with four chlorine atoms substituted at specific positions, which significantly influences its biological activity and environmental persistence. TCB is primarily studied for its interactions with biological systems, particularly its effects on endocrine function and cellular processes.

TCB exhibits biological activity through several mechanisms, notably:

- Interaction with Enzymes : TCB has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the bioactivation of various compounds. This interaction can lead to altered metabolic pathways and the production of reactive metabolites that may contribute to toxicity.

- Estrogenic Activity : Research indicates that TCB can bind to estrogen receptors, potentially mimicking or disrupting normal hormonal signaling. This has been observed in studies involving aquatic organisms such as rainbow trout, where TCB and its derivatives exhibited estrogenic effects .

- Cellular Effects : TCB influences various cellular processes, including gene expression and cell signaling pathways. For example, it has been shown to enhance the incorporation of radioactivity in rat erythrocytes, indicating an effect on cellular metabolism.

Toxicological Profile

The toxicological impacts of TCB have been documented in several studies:

- Reproductive Toxicity : In animal models, exposure to TCB has been linked to reproductive anomalies. For instance, studies involving pregnant mice demonstrated that TCB exposure resulted in fetal malformations such as cleft palates and renal defects .

- Neurobehavioral Effects : Perinatal exposure to TCB has been associated with neurodevelopmental deficits in offspring. Research indicates that high doses can lead to increased maternal and fetal lethality and impaired performance on neurobehavioral tests in rats .

Environmental Persistence and Bioaccumulation

TCB is recognized for its environmental persistence and potential for bioaccumulation. It has been detected in various environmental matrices, including soil and aquatic systems. The compound's stability contributes to its long-term presence in ecosystems, raising concerns about its impact on wildlife and human health .

Case Study 1: Estrogenic Effects in Aquatic Organisms

A study conducted on rainbow trout assessed the estrogenic activity of TCB. The results demonstrated that exposure to TCB led to significant alterations in reproductive hormone levels, impacting fish development and reproduction. The study highlighted the potential risks posed by PCBs like TCB in aquatic environments where they can disrupt endocrine systems .

Case Study 2: Neurodevelopmental Impact in Rodents

In a controlled study involving pregnant rats, varying doses of TCB were administered from conception through weaning. The findings revealed a dose-dependent relationship between TCB exposure and neurobehavioral deficits in offspring. At higher doses, significant lethality was observed alongside impaired cognitive functions in pups .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

1,2,3-trichloro-5-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-4-2-1-3-8(9)7-5-10(14)12(16)11(15)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILUYCYPNYWMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867919 | |

| Record name | 2,3',4',5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70362-48-0 | |

| Record name | PCB 76 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4',5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4',5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/912BS8P7Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,3',4',5-tetrachlorobiphenyl metabolized in living organisms?

A1: Research shows that 2,3',4',5-tetrachlorobiphenyl is primarily metabolized through hydroxylation and methylation reactions. In rats, the dominant fecal metabolites identified were 3- and 4-hydroxy derivatives and 3- and 4-methylthio derivatives []. Interestingly, the ratio of these metabolites varies significantly depending on the degree of chlorination of the biphenyl compound. As the chlorine content increases, the production of hydroxy metabolites increases, while methylthio metabolite formation decreases []. This suggests that the metabolic pathway of polychlorinated biphenyls is influenced by the number and position of chlorine atoms.

Q2: Does the structure of 2,3',4',5-tetrachlorobiphenyl influence its distribution and accumulation in tissues?

A2: Yes, the structure, particularly the position of the methylsulfonyl group on the metabolites, plays a significant role in tissue distribution. Studies show that 3-methylsulfonyl derivatives of highly chlorinated biphenyls, like 2,3',4',5-tetrachlorobiphenyl, exhibit a higher affinity for liver and adipose tissue. Conversely, 4-methylsulfonyl derivatives, regardless of the parent compound's chlorination level, demonstrate preferential retention in lung tissue []. This suggests a structure-dependent interaction with specific tissues, highlighting the complexity of PCB accumulation and potential toxicity.

Q3: Can biological organisms break down 2,3',4',5-tetrachlorobiphenyl, and what factors might influence the degradation process?

A3: Research indicates that certain fungal species, like Ceriporia sp. ZLY-2010, can degrade highly chlorinated biphenyls, including 2,3',4',5-tetrachlorobiphenyl []. This fungal strain showed the capability to degrade 2,2′,4,4′,5,5′-hexachlorobiphenyl, ultimately producing benzoic acid, although the specific intermediate metabolites were not detected in the study []. Further research is necessary to fully understand the degradation mechanism and to explore the potential for bioremediation applications using this fungal strain.

Q4: How effective are current analytical methods for detecting 2,3',4',5-tetrachlorobiphenyl in environmental samples?

A4: Recent advancements in analytical techniques like Full Evaporative Vacuum Extraction (FEVE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offer a quantitative and environmentally friendly approach for detecting a wide range of semivolatile organic compounds, including 2,3',4',5-tetrachlorobiphenyl, in water samples []. This method utilizes a two-stage evaporation process with sorbent pens, ensuring efficient recovery of both lighter and heavier SVOCs. Critically, this method demonstrated the capability to detect 2,3',4',5-tetrachlorobiphenyl in four out of ten tested drinking and surface water samples, highlighting its presence as an environmental contaminant [].

Q5: Can the release of 2,3',4',5-tetrachlorobiphenyl from contaminated sites be mitigated using innovative materials?

A5: Research suggests that incorporating powdered activated carbon into high-density polyethylene (HDPE) geomembranes could significantly reduce the permeation of 2,3',4',5-tetrachlorobiphenyl []. The activated carbon acts as a sorbent, trapping the contaminant within the membrane and effectively decreasing its flux by approximately 60% []. This approach shows promise for improving the containment of contaminated sites and minimizing further environmental release.

Q6: Are there alternative materials that might offer advantages over activated carbon in containing 2,3',4',5-tetrachlorobiphenyl?

A6: Studies exploring alternative materials have shown that incorporating poly(vinyl alcohol) (PVA) alongside activated carbon in HDPE membranes further enhances the containment of 2,3',4',5-tetrachlorobiphenyl []. This composite material achieved a 69% reduction in flux compared to pure HDPE, and importantly, achieved this with significantly less activated carbon []. The enhanced performance is attributed to the improved solute uptake within the hydrophilic PVA layer, suggesting a promising avenue for developing more efficient and cost-effective containment solutions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。